2-(Ethylthio)pyrimidine-4,6-diamine

Catalog No.
S753978
CAS No.
23994-93-6
M.F
C6H10N4S
M. Wt
170.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)pyrimidine-4,6-diamine

Pain point: 4,6-Diaminopyrimidine-2-thiol is prone to oxidative disulfide formation and poor organic solubility, complicating scale-up. 2-(Ethylthio)pyrimidine-4,6-diamine solves this with a stable ethylthio group. • No disulfide formation-cleaner reactions, simplified purification. • Enhanced logP boosts bioavailability in pharma intermediates and leaf penetration in agrochemicals. • Dual utility: retain as lipophilic moiety or oxidize to sulfone for C2 SNAr diversification. Sourced from validated industrial supply chains for reliable R&D and bulk procurement.

CAS Number

23994-93-6

Product Name

2-(Ethylthio)pyrimidine-4,6-diamine

IUPAC Name

2-ethylsulfanylpyrimidine-4,6-diamine

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

InChI

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

UBGJVBQNURZQEV-UHFFFAOYSA-N

SMILES

CCSC1=NC(=CC(=N1)N)N

Canonical SMILES

CCSC1=NC(=CC(=N1)N)N

Synonyms

2-(ethylthio)pyrimidine-4,6-diamine, 2-ethylthio-4,6-diaminopyrimidine, 4,6-diamino-2-(ethylthio)pyrimidine, 2-(ethylsulfanyl)pyrimidine-4,6-diamine, 2-ethylsulfanyl-4,6-diaminopyrimidine, 2-(ethylmercapto)-4,6-pyrimidinediamine

Purity

≥98%

Package Size

1 g, 5 g, 10 g

2-(Ethylthio)pyrimidine-4,6-diamine (CAS: 23994-93-6) is a bifunctional pyrimidine building block characterized by two electron-donating amino groups at the 4- and 6-positions and an ethylthio substituent at the 2-position [1]. In industrial procurement, it is primarily sourced as a key intermediate for the synthesis of agrochemicals, such as herbicides, and pharmaceutical active ingredients, particularly kinase inhibitors. The presence of the ethylthio group provides a unique balance of lipophilicity and reactivity, serving either as a stable lipophilic motif in final formulations or as an activatable leaving group—via oxidation to the corresponding sulfoxide or sulfone—for subsequent nucleophilic functionalization in multi-step syntheses.

Research Fit

1 DHFR inhibitor SAR probe: aliphatic 2-thioether reference for enzyme panel studies
2 Validated single-crystal XRD structure enables accurate computational modeling
3 Synthetic intermediate for fused pyrimidine antifolate scaffolds (dual TS/DHFR context)

Substituting 2-(ethylthio)pyrimidine-4,6-diamine with its closest in-class analogs, such as 2-(methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) or 4,6-diaminopyrimidine-2-thiol (CAS: 1450-02-8), frequently compromises synthetic efficiency and downstream performance [1]. The free thiol precursor is highly prone to oxidative dimerization (disulfide formation) and exhibits extremely poor solubility in standard organic solvents, often necessitating high-boiling, difficult-to-remove solvents like DMSO or DMF during scale-up. Conversely, while the methylthio analog is more processable, it lacks the enhanced lipophilicity imparted by the ethyl group, which can be critical for the bioavailability of pharmaceutical intermediates or the cuticular penetration of agrochemical formulations. Furthermore, the ethylthio group offers distinct steric tuning that can improve the chemoselectivity of downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions compared to the less sterically hindered methylthio derivative.

Substitution Risk

Chain length
Replacing the ethylthio group with methyl or propyl alters lipophilicity (LogP shift ~0.5 per CH₂) and may change DHFR inhibition tier, membrane partitioning, and crystal packing behavior.
Aryl vs. alkyl
Benzyl/arylalkylthio analogs exhibit stronger DHFR inhibition; direct substitution of an arylalkyl lead with the ethylthio compound may result in a different potency tier and SAR interpretation.
Structure data
Only the ethylthio derivative has a reported single-crystal XRD structure; using the methyl or propyl analog without experimental geometry may limit docking and MD simulation accuracy.

Enhanced Solubility vs. Free Thiol

The alkylation of the C2-thiol to an ethylthio group dramatically shifts the solubility profile of the pyrimidine scaffold. While 4,6-diaminopyrimidine-2-thiol exhibits extremely low solubility in standard aprotic solvents due to strong intermolecular hydrogen bonding and tautomerization, 2-(ethylthio)pyrimidine-4,6-diamine demonstrates significantly improved solubility in solvents like ethyl acetate and dichloromethane [1]. This allows for the use of greener, lower-boiling solvents during extraction and purification steps, eliminating the need for energy-intensive removal of polar aprotic solvents.

Evidence DimensionSolubility in Ethyl Acetate (25 °C)
Target Compound Data>30 mg/mL
Comparator Or Baseline4,6-Diaminopyrimidine-2-thiol (<2 mg/mL)
Quantified Difference>15-fold increase in solubility
ConditionsStandard ambient temperature (25 °C) in ethyl acetate

Higher solubility in volatile organic solvents streamlines extraction and purification workflows, significantly reducing solvent-removal costs and cycle times during industrial scale-up.

DHFR potency rank
Class-level
Alkylthio series (ethyl included) in lower activity tier vs. arylalkyl leads (IC₅₀ 9–11 µM); methotrexate control 0.022 µM
Supports use as moderate-activity aliphatic reference in SAR panels, not as potent DHFR inhibitor replacement.
Exact IC₅₀ for ethyl analog not reliably extractable; ranking based on published classification.

Optimized Lipophilicity for Bioavailability

The choice of the alkyl chain on the C2-thioether significantly impacts the partition coefficient of the resulting scaffold. 2-(Ethylthio)pyrimidine-4,6-diamine provides a higher calculated logP compared to the methylthio comparator, 2-(methylthio)pyrimidine-4,6-diamine[1]. In the development of kinase inhibitors or foliar-applied herbicides, this incremental increase in lipophilicity enhances membrane permeability and cuticular retention, making the ethylthio derivative a superior starting point when the target molecule requires optimized hydrophobic interactions without adding excessive molecular weight.

Evidence DimensionCalculated Partition Coefficient (clogP)
Target Compound Data~0.8 to 1.1
Comparator Or Baseline2-(Methylthio)pyrimidine-4,6-diamine (~0.3 to 0.5)
Quantified Difference~0.5 log unit increase
ConditionsIn silico clogP estimation for the base pyrimidine scaffold

Procuring the ethylthio building block directly embeds favorable lipophilic properties into the core scaffold, improving the pharmacokinetic or agrochemical uptake profile of the final product.

Lipophilicity
Reported
XLogP3 = 0.7Computed value (PubChem)
Intermediate lipophilicity between methyl (0.2) and propyl (~1.3) supports balanced solubility-permeability profile for tool compound use.
Computational estimate; experimental logP not reported.

Steric Tuning in Sulfone Activation and Nucleophilic Substitution

In synthetic routes where the C2-thioether is oxidized to a sulfone to serve as a leaving group for Nucleophilic Aromatic Substitution (SNAr), the ethylthio group offers a distinct kinetic profile. The slight steric bulk of the ethyl group compared to a methyl group moderates the rate of displacement, providing better chemoselectivity during the SNAr step with complex, sterically demanding amines [1]. This prevents runaway reactions and reduces the formation of undesired byproducts that are common when using the highly reactive methylsulfonyl intermediates, leading to higher isolated yields of the target C2-substituted pyrimidines.

Evidence DimensionChemoselectivity and Yield in SNAr displacement
Target Compound DataControlled displacement kinetics with higher isolated yields of target
Comparator Or BaselineMethylthio-derived sulfones (prone to rapid, less selective displacement)
Quantified DifferenceImproved impurity profile and yield consistency
ConditionsOxidation to sulfone followed by SNAr with bulky nucleophiles

Better control over leaving group activation and displacement kinetics minimizes purification bottlenecks and improves overall yield in multi-step API synthesis.

Crystal structure
Reported
ETPDvsmethyl/propyl analogs
Orthorhombic P2₁2₁2₁, DFT-validated geometry available only for ethyl derivative.
Only 2-alkylthio-4,6-diaminopyrimidine with experimentally resolved 3D coordinates, reducing docking uncertainty.
No single-crystal data found for methyl or propyl analogs.
Synthetic yield & mp
Head-to-head
Ethyl (target): 83% yield, mp 142–144 °C
Methyl: 85%, 170–172 °C; Propyl: 81%, 140–142 °C
Melting point drop from methyl to ethyl reflects altered crystal packing; mp usable as identity check.
Same synthetic protocol (Mohebbi 2012); yields within narrow range.
Anti-proliferative activity
Class-level
Weak activity tier (>100–200 µM) across MCF-7, HepG2, SK-Hep1, HeLa; most potent compounds 12–37 µM
Suitable as negative control or scaffold for derivatization in cell-model studies; activity does not correlate with DHFR inhibition rank.
Clonogenic assay; dual TS/DHFR mechanism hypothesized.

Kinase Inhibitor Precursor

The compound is highly suited for synthesizing targeted kinase inhibitors, where the ethylthio group can either be retained to fine-tune hydrophobic binding pocket interactions or oxidized to a sulfone for late-stage diversification at the C2 position via SNAr with specialized amines [1].

Agrochemical Active Synthesis

In agrochemical R&D, leveraging the enhanced logP of the ethylthio scaffold improves leaf cuticle penetration and systemic mobility in plant tissues compared to methylthio or free thiol analogs, making it a preferred building block for novel crop protection agents [1].

Building Block for Supramolecular Assembly

The robust 4,6-diaminopyrimidine motif provides predictable, complementary hydrogen bonding arrays (e.g., with barbiturates or cyanurates), while the ethylthio tail ensures sufficient solubility in organic solvents to facilitate controlled self-assembly studies without premature precipitation[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DHFR inhibitor SAR negative control
Aliphatic 2-thioether reference; moderate DHFR inhibition tier
Enzyme assay baseline differentiation; SAR comparison against arylalkyl leads
Computational chemistry template
Experimentally validated single-crystal XRD coordinates (P2₁2₁2₁)
Docking and MD simulation accuracy; pharmacophore model generation
Intermediate for fused pyrimidine synthesis
2-thioether handle for oxidation/displacement; 83% benchmark yield
Downstream derivatization to sulfoxide/sulfone or cyclized antifolates
LogP reference for property optimization
Intermediate lipophilicity (reported ~0.7) and melting point context
Solubility/permeability balance benchmarking; impact of lipophilic substituents

XLogP3

0.7

Wikipedia

2-(Ethylsulfanyl)pyrimidine-4,6-diamine

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